N-Methyl 4-Methoxyphenethylamine

Übersicht

Beschreibung

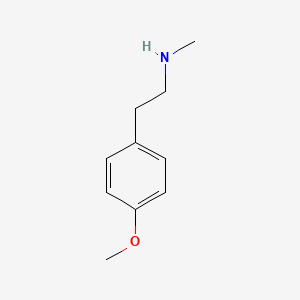

N-Methyl 4-Methoxyphenethylamine: is a chemical compound belonging to the phenethylamine class It is structurally characterized by a phenethylamine backbone with a methoxy group at the 4-position and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Synthesis of Anisole: Anisole is synthesized by reacting phenol with methyl sulfate in the presence of potassium hydroxide (KOH) at a temperature of 85°C.

Synthesis of 4-Methoxy Bromobenzene: Anisole is then brominated to form 4-methoxy bromobenzene.

Synthesis of 4-Methoxyphenethylamine: The final step involves the reaction of 4-methoxy bromobenzene with ethylamine to produce 4-methoxyphenethylamine.

Industrial Production Methods: The industrial production of N-Methyl 4-Methoxyphenethylamine follows similar synthetic routes but is optimized for higher yields and scalability. The process involves careful control of reaction conditions and purification steps to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Reduced amines.

Substitution: Substituted phenethylamines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Neurotransmitter Modulation :

- N-Methyl 4-Methoxyphenethylamine has been studied for its effects on neurotransmitter systems, particularly serotonin and dopamine pathways. Research indicates that it may function as a trace amine, influencing mood and cognitive functions, making it relevant for mood disorders and neurodegenerative diseases .

-

Mast Cell Activation :

- This compound exhibits potent mast cell degranulating properties, suggesting its potential role in triggering histamine release from immune cells. This activity can have implications in allergy research and treatment .

-

Inhibitory Effects on Enzymatic Reactions :

- It has been investigated for its ability to inhibit enzymatic reactions relevant to metabolic pathways, which may offer therapeutic benefits in metabolic disorders .

Material Science Applications

- Synthesis of Polymeric Materials :

- Electrochemical Sensors :

Study 1: Inhibition of Pulmonary Fibrosis

A study explored the inhibitory effects of 4-methoxyphenethylamine hydrochloride on bleomycin-induced pulmonary fibrosis in rats. The results indicated that this compound significantly reduced fibrosis markers when administered at varying doses, highlighting its potential therapeutic effects in lung diseases .

Study 2: Electrochemical Characterization

Research demonstrated the electrochemical behavior of poly(4-methoxyphenethylamine) when used as a matrix for DNA immobilization. The study utilized cyclic voltammetry to characterize the interactions between DNA molecules and the polymer, showing significant improvements in detection capabilities compared to bare electrodes .

Comparative Analysis Table

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Methoxy group at para position | Potential modulatory effects on neurotransmitter systems |

| Poly(4-methoxyphenethylamine) | Polymerized form of 4-methoxyphenethylamine | Effective matrix for oligonucleotide immobilization |

| N,N-Dimethyl-4-methoxyphenylethylamine | Two methyl groups on nitrogen | Increased lipophilicity; enhanced bioactivity |

Wirkmechanismus

N-Methyl 4-Methoxyphenethylamine exerts its effects by interacting with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as tyramine and tryptamine . Additionally, it has been found to downregulate the expression of transforming growth factor (TGF)-β1 protein, which plays a role in the development of pulmonary fibrosis .

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxyphenethylamine: An analogue with two methoxy groups at the 3- and 4-positions.

4-Hydroxyphenethylamine: A compound with a hydroxy group at the 4-position instead of a methoxy group.

Uniqueness: N-Methyl 4-Methoxyphenethylamine is unique due to its specific substitution pattern and its ability to inhibit monoamine oxidase. This makes it distinct from other phenethylamine derivatives, which may have different substitution patterns and biological activities.

Biologische Aktivität

N-Methyl 4-Methoxyphenethylamine, a derivative of phenethylamine, has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of the compound's synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methoxy group on the phenyl ring and a methyl group attached to the nitrogen atom. Its molecular formula is .

Synthesis

The synthesis of this compound typically involves the methylation of 4-methoxyphenethylamine using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction can be summarized as follows:

Neuropharmacological Effects

This compound exhibits significant neuropharmacological properties. It has been shown to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine. Research indicates that this compound may act as a stimulant, influencing mood and cognitive functions.

Key Findings:

- Serotonin Receptor Interaction: Studies have demonstrated that this compound can bind to serotonin receptors, potentially enhancing serotonergic activity, which is crucial for mood regulation .

- Dopaminergic Activity: The compound has shown potential in modulating dopaminergic pathways, which may have implications for treating disorders such as depression and ADHD .

Inhibitory Effects on Enzymes

Recent studies have highlighted the compound's inhibitory effects on certain enzymes, including acetylcholinesterase (AChE). A notable study reported an IC50 value of approximately for its AChE inhibitory activity, indicating a potency comparable to established inhibitors like Neostigmine .

Study on Pulmonary Fibrosis

A significant study investigated the effects of 4-methoxyphenethylamine hydrochloride (which includes this compound) on pulmonary fibrosis. In vitro tests demonstrated that this compound inhibited the proliferation of human embryonic lung fibroblasts (hELFs) by over 51% at a concentration of . This suggests potential therapeutic applications in fibrotic diseases.

Binding Affinity Studies

Another research effort focused on the binding affinity of this compound derivatives to various biological targets. The compound exhibited a high binding affinity to specific targets involved in viral replication processes, suggesting its potential utility in antiviral therapies .

Data Tables

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11-8-7-9-3-5-10(12-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCMWSVNNSPUNER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193904 | |

| Record name | Compound 48-80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4091-50-3 | |

| Record name | 4-Methoxy-N-methylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4091-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Compound 48-80 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Compound 48-80 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-2-(4-methoxyphenyl)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXY-N-METHYLBENZENEETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J18PF78JWQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the natural source of 4-Methoxy-N-methylbenzeneethanamine and what other compounds are found alongside it?

A: 4-Methoxy-N-methylbenzeneethanamine has been identified in several Eriogonum species, including Eriogonum brevicaule [, , ]. In Eriogonum brevicaule, it was found alongside cytotoxic phenolic glucosides [, ]. Another study identified it in Lepidocoryphantha runyonii (a cactus species) [].

Q2: Are there any known methods for synthesizing 4-Methoxy-N-methylbenzeneethanamine?

A2: The provided abstracts focus on the isolation and identification of 4-Methoxy-N-methylbenzeneethanamine from natural sources and do not mention any synthetic routes. Further research is needed to explore potential synthetic methods.

Q3: What is the significance of finding 4-Methoxy-N-methylbenzeneethanamine in various plant species?

A3: The presence of 4-Methoxy-N-methylbenzeneethanamine in different plant families suggests a potentially broader ecological role for this compound. Further research is needed to understand its function in these plants and explore potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.